N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
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Overview
Description
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is a compound that features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), in the presence of a base like tetrabutylammonium fluoride (TBAF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and used in energetic materials.
1,3,4-Oxadiazole: Exhibits similar biological activities and is used in medicinal chemistry.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H18N4O/c1-3-10-12-9(13-15-10)7-14(2)8-4-5-11-6-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
LMROLUHKNWOLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN(C)C2CCNC2 |
Origin of Product |
United States |
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